5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole
Description
Properties
IUPAC Name |
5-(azepan-1-yl)-4-(benzenesulfonyl)-2-thiophen-2-yl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c22-26(23,15-9-4-3-5-10-15)18-19(21-12-6-1-2-7-13-21)24-17(20-18)16-11-8-14-25-16/h3-5,8-11,14H,1-2,6-7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDVKPNZHFBQQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article delves into its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C19H20N2O3S2
- Molecular Weight : 388.5 g/mol
- IUPAC Name : 5-(azepan-1-yl)-4-(benzenesulfonyl)-2-thiophen-2-yl-1,3-oxazole
Anticancer Activity
Research indicates that oxazole derivatives, including this compound, exhibit notable anticancer properties. A comprehensive review highlighted various oxazole derivatives' mechanisms of action against cancer cells, emphasizing their ability to inhibit cell proliferation and induce apoptosis in several cancer lines .
Enzyme Inhibition
One of the significant biological activities of this compound is its inhibition of mushroom tyrosinase, an enzyme crucial in melanin production. The inhibition potency was evaluated using different substrates (l-dopa and l-tyrosine), revealing that compounds with similar structures exhibited varying IC50 values, indicating their effectiveness as tyrosinase inhibitors .
| Compound | Substrate | IC50 (μM) |
|---|---|---|
| This compound | l-Dopa | TBD |
| Similar Compounds | l-Tyrosine | 14.33 ± 1.63 |
Antimicrobial Effects
The antimicrobial activity of oxazole derivatives has also been documented. Studies have shown that these compounds can exhibit antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .
Study on Anticancer Properties
A study conducted on various oxazole derivatives demonstrated that structural modifications significantly impacted their anticancer efficacy. The presence of specific substituents on the oxazole ring enhanced the compounds' ability to inhibit tumor growth in vitro and in vivo models .
Tyrosinase Inhibition Mechanism
The inhibition mechanism of tyrosinase by oxazole derivatives was characterized using kinetic studies. Lineweaver–Burk plots indicated that certain derivatives act as competitive inhibitors, suggesting that they bind to the active site of the enzyme, thereby blocking substrate access .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing oxazole and thiophene structures exhibit a variety of biological activities, including:
- Anticancer Properties : Preliminary studies suggest that 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole may interact with specific protein kinases involved in cancer progression. These interactions could inhibit tumor growth and metastasis, making it a candidate for cancer therapy.
- Antimicrobial Effects : The phenylsulfonyl group in the compound enhances its antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that allow for the generation of analogs with enhanced biological activity or altered pharmacological profiles. The ability to modify the azepane or sulfonamide components can lead to derivatives with improved efficacy or specificity against targeted biological pathways.
Case Studies and Research Findings
Several studies have documented the biological activities of compounds related to this compound:
- Cancer Inhibition : A study demonstrated that derivatives of this compound showed significant inhibition of cancer cell lines, suggesting a potential role in oncology.
- Antimicrobial Screening : Various analogs have been tested against bacterial strains, showing promising results that could lead to new treatments for resistant infections.
- Enzyme Inhibition : Research on enzyme kinetics revealed that certain derivatives displayed strong inhibitory effects on enzymes relevant to cancer metabolism, indicating their potential as therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core heterocycles (oxazole, thiazole, thiadiazole) and substituent patterns. Key comparisons include:
Key Findings
Core Heterocycle Influence :
- Oxazole vs. Thiazole : Oxazole’s oxygen atom (vs. thiazole’s sulfur) reduces electron density, affecting aromaticity and reactivity. Thiazole derivatives () exhibit isostructural packing but require halogen-dependent conformational adjustments .
- Thiadiazole Derivatives : 1,3,4-Thiadiazoles () prioritize sulfur-rich cores for medicinal applications, contrasting with oxazole’s balance of rigidity and functional versatility .
Substituent Effects :
- Electron-Withdrawing Groups : The phenylsulfonyl group in the target compound enhances stability compared to electron-donating groups (e.g., 4-methoxyphenyl in ), which may reduce oxidative degradation .
- Halogen Substituents : Fluorophenyl groups () improve lipophilicity and influence crystal packing without altering core conformations, suggesting similar behavior for the target compound’s thiophen-2-yl group .
Biological Interactions: Thiophen-2-yl moieties (common in ) are associated with π-stacking interactions in docking studies.
Imidazolidinone derivatives () require precise solvent control to isolate isomers, a challenge that may extend to the target compound’s azepane substituent .
Q & A
Advanced Research Question
- In Vitro Screening : Test against cancer cell lines (e.g., NCI-60 panel) using protocols similar to 5-phenyl-1,3-thiazole-4-sulfonamides .
- Toxicity Assays : Use plant cell (e.g., Allium cepa) and invertebrate models (e.g., Artemia salina) as in oxadiazole toxicity studies .
- In Silico Docking : Model interactions with target proteins (e.g., using AutoDock Vina) to predict binding affinities .
How to address contradictions in experimental vs. computational data?
Advanced Research Question
Common discrepancies include:
- Spectral Shifts : Calibrate DFT-predicted IR/NMR spectra with empirical data (e.g., scaling factors for vibrational frequencies ).
- Reactivity Predictions : Validate DFT-calculated electrophilic sites with experimental substitution reactions.
- Yield Variability : Optimize reaction conditions (e.g., solvent, catalyst) to resolve low yields observed in analogous syntheses .
What are the potential applications in medicinal chemistry?
Advanced Research Question
- Antitumor Agents : Structural analogs like 1,3-thiazole-4-sulfonamides show activity against 60 cancer cell lines .
- Antimicrobials : Thiazole-triazole hybrids exhibit biofilm inhibition .
- Neuroactive Compounds : Sulfonyl groups enhance blood-brain barrier penetration, as seen in related CNS drugs .
How to optimize synthesis for scalability and reproducibility?
Advanced Research Question
- Catalyst Screening : Test Pd/C or CuI for cross-coupling steps in thiophen-2-yl incorporation .
- Green Chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) .
- Process Monitoring : Use HPLC to track intermediates and minimize side reactions .
What analytical techniques differentiate this compound from structural analogs?
Basic Research Question
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- HPLC-PDA : Resolve isomers by retention time and UV-vis profiles (e.g., λmax ~280 nm for oxazoles ).
- TGA/DSC : Assess thermal stability (decomposition >200°C for sulfonamide derivatives ).
How does the electronic nature of substituents affect reactivity?
Advanced Research Question
- Electron-Withdrawing Groups (EWGs) : The phenylsulfonyl group directs electrophilic substitution to the oxazole’s 5-position .
- Thiophene Effects : The electron-rich thiophen-2-yl enhances π-stacking in crystal packing .
- Azepane Contribution : The seven-membered ring introduces steric hindrance, slowing nucleophilic attacks .
What are the best practices for data reproducibility in synthetic studies?
Advanced Research Question
- Detailed Protocols : Report exact equivalents, temperatures, and purification methods (e.g., gradient elution in HPLC ).
- Open Data : Deposit spectral data in repositories like PubChem .
- Collaborative Validation : Cross-check results with independent labs, as done for SHELX-refined crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
